

# Application Notes: Immunohistochemical Analysis of c-Met Expression in Glumetinib-Treated Tumors

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## Compound of Interest

Compound Name: *Glumetinib*

Cat. No.: *B607661*

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## Introduction

**Glumetinib** (also known as SCC244) is a potent and highly selective small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met signaling pathway, when aberrantly activated, plays a crucial role in tumor cell proliferation, survival, migration, and angiogenesis.[3] Overexpression of c-Met is observed in a variety of cancers, including non-small cell lung cancer (NSCLC), and is often associated with a poor prognosis.[4] Immunohistochemistry (IHC) is a vital tool for assessing c-Met protein expression in tumor tissues, identifying patients who may benefit from c-Met targeted therapies like **Glumetinib**, and monitoring treatment response.[4][5][6] These application notes provide a detailed protocol for IHC staining of c-Met in formalin-fixed, paraffin-embedded (FFPE) tumor tissues and guidelines for the interpretation of staining results.

## Data Presentation

The efficacy of **Glumetinib** in patients with c-Met overexpressing tumors has been evaluated in clinical studies. The following tables summarize key quantitative data from these trials.

Table 1: Efficacy of **Glumetinib** (SCC244) Monotherapy in Advanced NSCLC with MET Overexpression (IHC 3+)

Patient Cohort	Number of Patients	Objective Response Rate (ORR)	95% Confidence Interval (CI)
Overall	32	37.5%	21.1% - 56.3%
Treatment Naïve	12	41.7%	15.2% - 72.3%
Pre-treated	20	35.0%	15.4% - 59.2%

Data from a pooled analysis of two single-arm studies in patients with driver-gene negative NSCLC with MET overexpression (IHC  $\geq 3+$ ).<sup>[6]</sup>

Table 2: Scoring Criteria for c-Met Immunohistochemistry

Score	Staining Intensity	Percentage of Stained Tumor Cells	Description
0	None	<50% with any intensity	No staining is observed. <sup>[7]</sup>
1+	Weak	$\geq 50\%$	Pale tan to light brown staining. <sup>[7]</sup>
2+	Moderate	$\geq 50\%$	Rich brown staining. <sup>[7]</sup>
3+	Strong	$\geq 50\%$	Dark brown or black staining. <sup>[4][5][7]</sup>

H-Score Calculation:

The H-score provides a semi-quantitative measure of antigen expression by incorporating both the intensity and the percentage of stained cells.

$$\text{H-Score} = [1 \times (\% \text{ cells } 1+)] + [2 \times (\% \text{ cells } 2+)] + [3 \times (\% \text{ cells } 3+)]$$

The H-score ranges from 0 to 300.[8][9] A higher H-score indicates stronger and more widespread c-Met expression.

## Experimental Protocols

This section provides a detailed methodology for the immunohistochemical staining of c-Met in FFPE tumor tissue sections. This protocol is a general guideline and may require optimization for specific antibodies and tissue types.

### Materials and Reagents:

- FFPE tumor tissue sections (4-5  $\mu$ m) on positively charged slides
- Xylene or a xylene substitute (for deparaffinization)
- Ethanol (100%, 95%, 70%)
- Deionized or distilled water
- Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
- Hydrogen Peroxide (3%)
- Blocking Buffer (e.g., 1.5-10% normal goat serum in PBS)[1][10]
- Primary Antibody: Rabbit monoclonal anti-c-Met antibody (e.g., clone SP44)
- Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
- Avidin-Biotin-Peroxidase Complex (ABC) reagent
- Chromogen: Diaminobenzidine (DAB)
- Counterstain: Hematoxylin
- Mounting Medium
- Phosphate Buffered Saline (PBS)

## Protocol:

- Deparaffinization and Rehydration:
  - Incubate slides in an oven at 60°C for 20-30 minutes.[\[10\]](#)[\[11\]](#)
  - Immerse slides in xylene (or substitute) for 2-3 changes of 5 minutes each.[\[10\]](#)[\[11\]](#)
  - Rehydrate sections by sequential immersion in 100% ethanol (2 x 5 minutes), 95% ethanol (1 x 5 minutes), and 70% ethanol (1 x 5 minutes).[\[10\]](#)
  - Rinse with distilled water for 5 minutes.[\[10\]](#)
- Antigen Retrieval:
  - Perform heat-induced epitope retrieval (HIER) by immersing slides in 10 mM Sodium Citrate buffer (pH 6.0).[\[10\]](#)
  - Heat the solution to a sub-boiling temperature (95-100°C) for 10-20 minutes.
  - Allow slides to cool in the buffer for at least 20 minutes at room temperature.[\[10\]](#)
  - Rinse slides with PBS.
- Peroxidase Blocking:
  - Incubate sections with 3% hydrogen peroxide in methanol or PBS for 10-15 minutes to block endogenous peroxidase activity.[\[1\]](#)[\[11\]](#)
  - Rinse with PBS (2 x 5 minutes).
- Blocking:
  - Incubate sections with a blocking buffer (e.g., 1.5% normal goat serum) for at least 1 hour at room temperature to prevent non-specific antibody binding.[\[1\]](#)[\[10\]](#)
- Primary Antibody Incubation:

- Dilute the primary anti-c-Met antibody (e.g., SP44 clone) to its optimal concentration in the blocking buffer.
- Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.  
[\[1\]](#)
- Secondary Antibody Incubation:
  - Rinse slides with PBS (3 x 5 minutes).
  - Incubate with a biotinylated secondary antibody for 1-2 hours at room temperature.[\[1\]](#)
- Signal Amplification:
  - Rinse slides with PBS (3 x 5 minutes).
  - Incubate with ABC reagent for 30-60 minutes at room temperature.
- Chromogenic Detection:
  - Rinse slides with PBS (3 x 5 minutes).
  - Apply DAB substrate solution and monitor for the development of a brown color (typically 1-10 minutes).
  - Stop the reaction by immersing the slides in distilled water.
- Counterstaining:
  - Counterstain with hematoxylin for 1-2 minutes to visualize cell nuclei.
  - Rinse thoroughly with running tap water.
- Dehydration and Mounting:
  - Dehydrate the sections through graded ethanol series (70%, 95%, 100%).
  - Clear in xylene (or substitute).

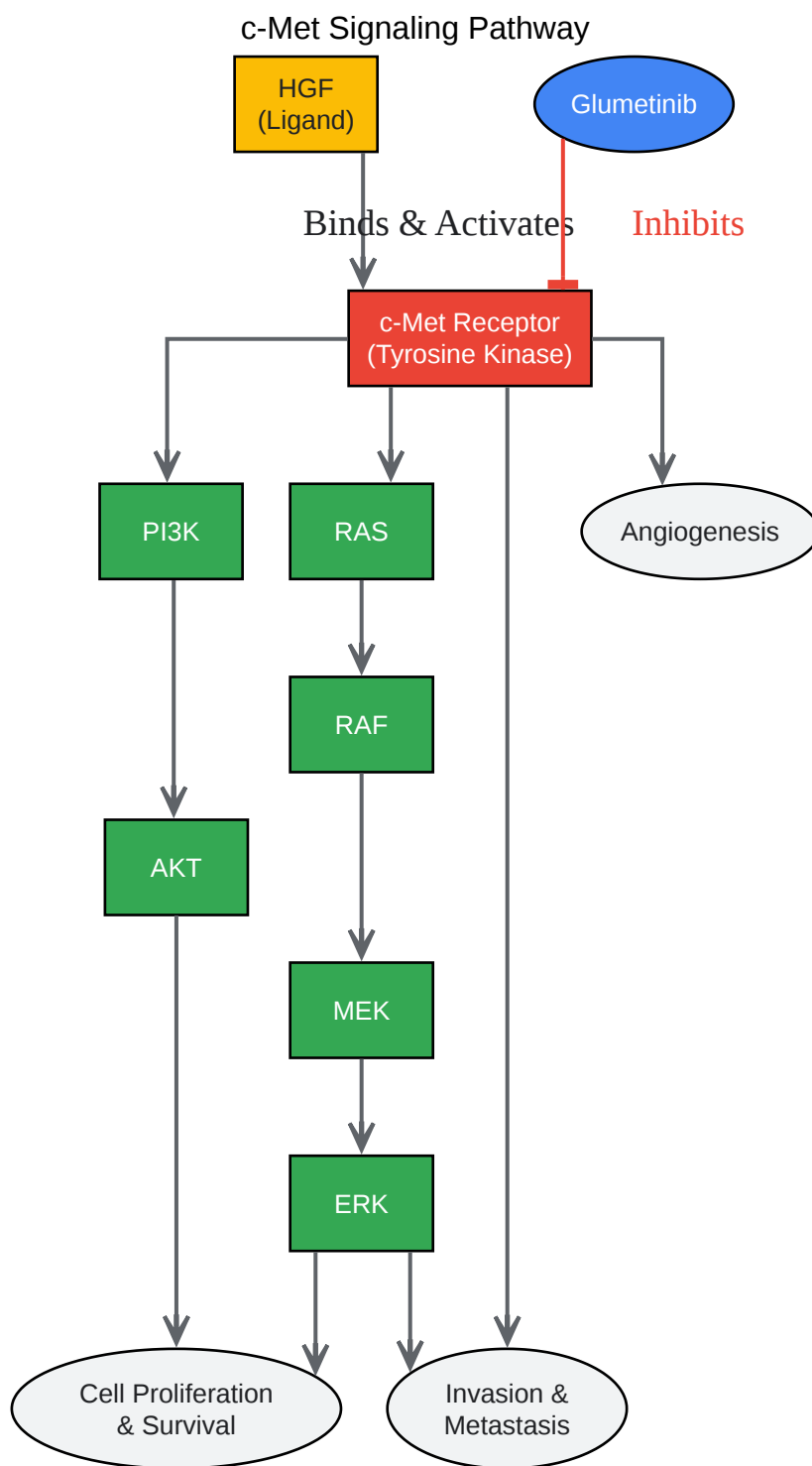
- Mount with a permanent mounting medium.

#### Quality Control:

- Positive Control: A tissue known to express c-Met should be included to verify the staining protocol.
- Negative Control: A slide incubated with the blocking buffer instead of the primary antibody should be included to assess non-specific staining.

## Visualizations

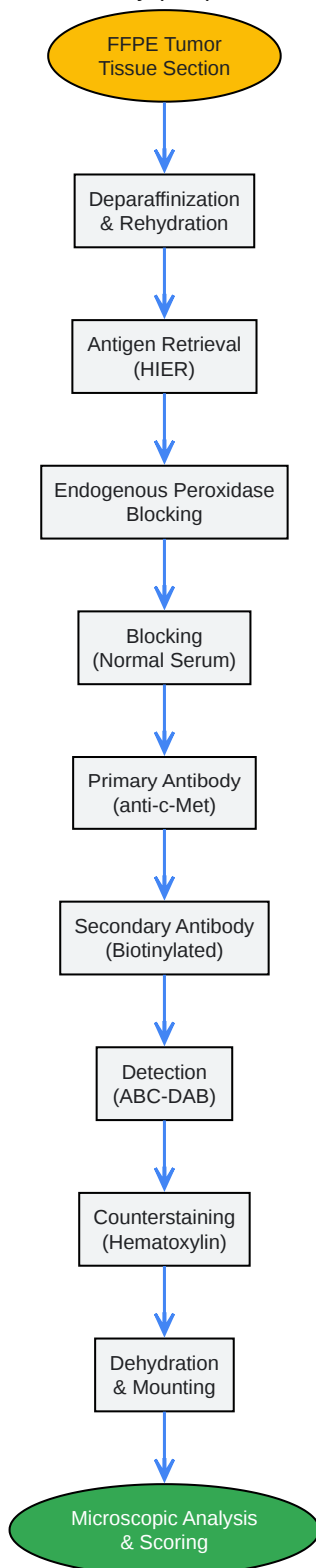
The following diagrams illustrate the c-Met signaling pathway and the experimental workflow for immunohistochemistry.



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Caption: **Glumetinib** inhibits the c-Met receptor, blocking downstream signaling pathways.

## Immunohistochemistry (IHC) Workflow for c-Met

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Caption: A stepwise workflow for c-Met detection in FFPE tissues via IHC.



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